molecular formula C18H15N5O4 B2785303 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034449-85-7

3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2785303
CAS No.: 2034449-85-7
M. Wt: 365.349
InChI Key: LYYWPBYRWDYPQW-UHFFFAOYSA-N
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Description

3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound known for its complex structure and potential applications across various scientific disciplines. Its unique chemical architecture combines multiple functional groups, making it a versatile molecule for diverse chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves a multi-step reaction sequence:

  • Formation of the pyrrolidine intermediate: : This step usually starts with the appropriate starting materials subjected to nucleophilic substitution or addition reactions.

  • Attachment of the benzo[d]oxazol-3(2H)-yl group: : Through coupling reactions involving catalysts such as palladium, the benzo[d]oxazole ring is attached.

  • Pyrazine ring construction: : Utilizing reactions like cyclization, the pyrazine ring is integrated.

  • Final assembly: : The last steps involve linking these intermediates under controlled conditions, often employing specific reagents and solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production process is scaled up, ensuring economic viability and adherence to safety protocols. High-pressure reactors, continuous flow systems, and automated synthesis platforms enhance efficiency. Optimization of reaction conditions, such as temperature, pressure, and reaction time, ensures maximal yield with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes several types of chemical reactions:

  • Oxidation: : This reaction introduces oxygen into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Involves the addition of hydrogen, typically using reagents like lithium aluminum hydride.

  • Substitution: : Where one functional group is replaced by another, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, platinum.

  • Solvents: : Dichloromethane, ethanol, tetrahydrofuran.

Major Products

The major products from these reactions depend on the conditions and reagents used. Oxidation may yield higher oxygenated derivatives, while reduction typically produces more saturated compounds. Substitution reactions often result in new functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating studies on reaction mechanisms and pathways.

Biology

In biological research, it is used to study enzyme interactions and binding affinities, helping to understand biochemical processes at a molecular level.

Medicine

Medically, its derivatives are explored for potential therapeutic applications, such as anticancer, antiviral, or antibacterial agents.

Industry

Industrially, this compound's stability and reactivity make it valuable in the development of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-2-yl)oxy)pyrazine-2-carbonitrile

  • 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-4-yl)oxy)pyrazine-2-carbonitrile

  • 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-5-yl)oxy)pyrazine-2-carbonitrile

Uniqueness

What sets 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile apart from its similar compounds is its specific structural configuration that influences its reactivity and interaction with other molecules. The position of the functional groups within its molecular structure can significantly affect its chemical properties and biological activities, making it a unique subject of study in various fields.

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Biological Activity

The compound 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining a pyrazine ring with a carbonitrile group, an oxazolone moiety, and a pyrrolidine derivative. The synthesis of such compounds typically involves multi-step organic reactions, often starting from commercially available precursors.

Synthetic Pathway Overview

  • Formation of the Oxazolone Ring : Initial reactions involve the condensation of appropriate benzoyl derivatives with amines to form oxazolone intermediates.
  • Pyrrolidine Modification : Subsequent steps introduce pyrrolidine units through acylation or alkylation reactions.
  • Final Coupling : The final structure is achieved by coupling the pyrazine and carbonitrile components, often utilizing coupling agents to facilitate the reaction.

Pharmacological Profile

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have reported that derivatives containing oxazolone and pyrazine structures possess significant antibacterial and antifungal properties. For instance, compounds similar to this structure have shown effectiveness against resistant strains of bacteria and fungi .
  • Antitumor Effects : The compound's ability to inhibit certain enzymes related to cancer cell metabolism has been explored. Specifically, it has been noted for its inhibitory effects on mutant isocitrate dehydrogenases (IDH), which are implicated in gliomas and acute myeloid leukemia .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key metabolic enzymes, disrupting crucial pathways in target cells.
  • Receptor Interaction : It may also interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
  • Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Study ReferenceBiological ActivityFindings
AntibacterialShowed significant activity against Gram-positive bacteria with MIC values below 10 µg/mL.
AntitumorInhibited mutant IDH1 with IC50 values in the low micromolar range, demonstrating potential for brain cancer therapy.
AntifungalExhibited potent antifungal activity against Candida species with a minimum inhibitory concentration (MIC) of 5 µg/mL.

Properties

IUPAC Name

3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c19-9-13-17(21-7-6-20-13)26-12-5-8-22(10-12)16(24)11-23-14-3-1-2-4-15(14)27-18(23)25/h1-4,6-7,12H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYWPBYRWDYPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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